molecular formula C12H22O3 B14000918 Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate CAS No. 9003-47-8

Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate

Cat. No.: B14000918
CAS No.: 9003-47-8
M. Wt: 214.30 g/mol
InChI Key: WMLKUPXOPBTQPQ-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate is an organic compound characterized by its unique oxirane (epoxide) ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate typically involves the reaction of ethyl 3,3-dimethyl-2-pentenoate with a suitable oxidizing agent to form the oxirane ring. Common oxidizing agents used in this reaction include peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out under mild conditions to prevent over-oxidation and to ensure high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate exerts its effects involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can proceed via different pathways, depending on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Oxirane, 3-ethyl-2,2-dimethyl-: Similar in structure but lacks the carboxylate group.

    2,3-Epoxy-2-methylpentane: Another epoxide with a similar carbon backbone but different substituents.

Uniqueness

Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate is unique due to the presence of both the oxirane ring and the ester functional group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and materials science.

Properties

CAS No.

9003-47-8

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate

InChI

InChI=1S/C12H22O3/c1-5-7-8-9-12(10(13)14-6-2)11(3,4)15-12/h5-9H2,1-4H3

InChI Key

WMLKUPXOPBTQPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(C(O1)(C)C)C(=O)OCC

Related CAS

9003-47-8

Origin of Product

United States

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